molecular formula C23H35NO2 B10782251 1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one

1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one

Cat. No.: B10782251
M. Wt: 357.5 g/mol
InChI Key: UDNUCVYCLQJJBY-ZVTBYLAHSA-N
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Description

1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[73102,7]trideca-2(7),3,5-trien-13-yl]octan-3-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:

    Formation of the Tricyclic Core: This step often involves a Diels-Alder reaction to form the tricyclic structure, followed by selective functional group modifications.

    Hydroxylation: Introduction of the hydroxyl group at the specified position using reagents like osmium tetroxide or hydrogen peroxide.

    Methylation: Methyl groups are introduced using methylating agents such as methyl iodide in the presence of a base.

    Final Assembly: The octan-3-one side chain is attached through a series of coupling reactions, often involving organometallic reagents like Grignard reagents.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:

    Catalytic Reactions: Use of catalysts to increase yield and selectivity.

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Purification: Advanced purification techniques like chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and ketone positions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems. It can be used in the design of enzyme inhibitors or activators.

Medicine

Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its tricyclic structure is similar to many bioactive molecules, making it a potential lead compound for drug discovery.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may also find applications in the development of new polymers or catalysts.

Mechanism of Action

The mechanism by which 1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one exerts its effects involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes through binding to the active site or allosteric sites.

    Receptors: Binding to receptors on cell surfaces, influencing signal transduction pathways.

    Pathways: Modulation of biochemical pathways, potentially affecting cellular processes like metabolism or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-[(1R,9S)-10-(Cyclopropylmethyl)-12-ethyl-4-hydroxy-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one: Similar tricyclic structure with different substituents.

    3-[(1R,9S)-11-(1-Acetyl-4-piperidinyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-5-yl]benzonitrile: Another tricyclic compound with different functional groups.

Uniqueness

1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[73102,7]trideca-2(7),3,5-trien-13-yl]octan-3-one is unique due to its specific arrangement of functional groups and the presence of the octan-3-one side chain

This detailed overview provides a comprehensive understanding of 1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one, covering its synthesis, reactions, applications, and comparisons with similar compounds.

Properties

Molecular Formula

C23H35NO2

Molecular Weight

357.5 g/mol

IUPAC Name

1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one

InChI

InChI=1S/C23H35NO2/c1-5-6-7-8-18(25)11-12-23(3)21-15-17-9-10-19(26)16-20(17)22(23,2)13-14-24(21)4/h9-10,16,21,26H,5-8,11-15H2,1-4H3/t21-,22+,23?/m0/s1

InChI Key

UDNUCVYCLQJJBY-ZVTBYLAHSA-N

Isomeric SMILES

CCCCCC(=O)CCC1([C@@H]2CC3=C([C@]1(CCN2C)C)C=C(C=C3)O)C

Canonical SMILES

CCCCCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C

Origin of Product

United States

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